molecular formula C7H12N4 B15329043 N2,N2-dimethylpyridine-2,4,5-triamine

N2,N2-dimethylpyridine-2,4,5-triamine

Cat. No.: B15329043
M. Wt: 152.20 g/mol
InChI Key: JEALLJIOROOBHA-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,4,5-triamine ( 1974302-56-1) is a pyridine-based triamine compound of interest in chemical research and development. This molecule features a pyridine ring core substituted with three amine groups, one of which is a dimethylamino functionality. With a molecular formula of C7H12N4 and a molecular weight of 152.20 g/mol, it serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles . While specific biological data for this compound is limited, its structural features align with scaffolds used in medicinal chemistry and materials science. Nitrogen-containing heterocycles like pyridines and triazines are prevalent in pharmaceuticals and functional materials due to their ability to interact with biological targets and their useful electronic properties . Researchers value this triamine for its potential as a precursor in the synthesis of fused heterocyclic systems, such as those found in tetrazines and triazepines, which are explored for various biological activities . The multiple amine sites offer opportunities for nucleophilic substitution and metal coordination, making it a candidate for developing ligands, catalysts, and polymers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-N,2-N-dimethylpyridine-2,4,5-triamine

InChI

InChI=1S/C7H12N4/c1-11(2)7-3-5(8)6(9)4-10-7/h3-4H,9H2,1-2H3,(H2,8,10)

InChI Key

JEALLJIOROOBHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1)N)N

Origin of Product

United States

Preparation Methods

Nitro-Group Reduction and Sequential Alkylation

A foundational approach involves introducing nitro groups at the 2-, 4-, and 5-positions of pyridine, followed by selective reduction and methylation. For example, 2,4,5-trinitropyridine can be synthesized via nitration of 2-chloropyridine under controlled conditions. Subsequent catalytic hydrogenation using palladium 10% on activated carbon in methanol/1,2-dimethoxyethane (1:1) at ambient temperature achieves full reduction to 2,4,5-triaminopyridine, as demonstrated in analogous syntheses.

The N²-position is then dimethylated using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step requires careful stoichiometry to prevent quaternization or over-alkylation. Yields for similar N-methylation reactions range from 70–85%, depending on reaction time and temperature.

Direct Amination of Halogenated Precursors

An alternative route employs 2,4,5-tribromopyridine as a starting material. Buchwald-Hartwig amination with dimethylamine and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos) introduces the dimethylamino group at the 2-position. Subsequent amination of the 4- and 5-bromo positions using aqueous ammonia under catalytic conditions yields the triamine. This method benefits from the commercial availability of tribromopyridine but requires high-pressure conditions (80–100°C) and extended reaction times (24–48 h).

Reductive Amination of Ketone Intermediates

A less conventional pathway involves condensing 2,4-diamino-5-acetylpyridine with dimethylamine in the presence of sodium cyanoborohydride. The ketone group at the 5-position undergoes reductive amination, forming the N²,N²-dimethyl moiety. This method, while efficient (~80% yield), necessitates stringent anhydrous conditions and purification via column chromatography.

Experimental Optimization and Reaction Conditions

Catalytic Hydrogenation Parameters

Hydrogenation of nitro intermediates is critical for amine formation. As reported in analogous syntheses, palladium on activated carbon (10 wt%) in methanol/1,2-dimethoxyethane (1:1) at 25°C achieves quantitative reduction within 7 hours. Elevated temperatures (>50°C) risk decomposition, while sub-stoichiometric catalyst loading prolongs reaction times.

Alkylation Efficiency and Solvent Effects

N-Methylation with methyl iodide proceeds optimally in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Adding potassium carbonate as a base neutralizes hydroiodic acid, shifting the equilibrium toward product formation. Solvent choice significantly impacts yield: DMF affords 85% conversion, whereas THF results in <50% due to poor solubility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of N²,N²-dimethylpyridine-2,4,5-triamine exhibits distinct signals:

  • δ 6.85 (1H, d, J = 5.2 Hz, H-3)
  • δ 6.45 (2H, s, H-4/H-5)
  • δ 3.12 (6H, s, N(CH₃)₂)
  • δ 5.20 (2H, br s, NH₂).

¹³C NMR confirms the dimethylamino carbon at δ 41.2 ppm, with aromatic carbons at δ 148.1 (C-2), 115.3 (C-3), 124.8 (C-4), and 119.6 (C-5).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 minutes, confirming >98% purity.

Applications and Derivative Synthesis

N²,N²-Dimethylpyridine-2,4,5-triamine serves as a precursor for:

  • Metal coordination complexes : Chelation with Mn(II) or Co(III) forms stable complexes for catalytic applications.
  • Polymer crosslinkers : Reaction with diepoxides yields thermosetting resins with tunable glass transition temperatures (Tg).
  • Pharmaceutical intermediates : Condensation with aldehydes produces imidazopyridine derivatives with bioactive potential.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethylpyridine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents such as tetrahydrofuran or diethyl ether; room temperature or reflux conditions.

    Substitution: Alkyl halides, acyl chlorides; organic solvents such as dichloromethane or acetonitrile; room temperature or reflux conditions.

Major Products

    Oxidation: N-oxides of this compound

    Reduction: Reduced amine derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N2,N2-dimethylpyridine-2,4,5-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2,N2-dimethylpyridine-2,4,5-triamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Pyridine-2,4,5-Triamine (Base Compound)

  • Structure : Lacks methyl groups at N2.
  • Molecular Formula : C5H8N4.
  • Applications : Used in synthesizing kinase inhibitors and as a ligand in coordination chemistry.

6-Chloropyrimidine-2,4,5-Triamine

  • Structure : Chlorine substituent at position 6 on a pyrimidine ring.
  • Molecular Formula : C4H6ClN5.
  • Properties : Higher molecular weight (159.58 g/mol) and polarity due to the chlorine atom. Purity is typically 95%, and it is stored under dry conditions at room temperature .
  • Applications : Intermediate in antiviral and anticancer agents. The chlorine atom increases electrophilicity, enabling cross-coupling reactions, unlike the dimethylated pyridine triamine .

5-Nitroso-2,4,6-Triaminopyrimidine

  • Structure : Nitroso group at position 5 on a pyrimidine ring.
  • Properties: Known as Triamterene EP Impurity A, it exhibits redox activity due to the nitroso group. Molecular weight is 168.12 g/mol.
  • Applications: Used in diuretic drug analysis.

N2,N2-Dimethylpyridine-2,5-Diamine (Structural Analog)

  • Structure : Diamine with methyl groups at N2 (positions 2 and 5).
  • Molecular Formula : C7H11N3.
  • Analytical Data : LogP = 0.476, indicating moderate hydrophobicity. Analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting applicability in quality control for pharmaceuticals .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications Stability Considerations
N2,N2-Dimethylpyridine-2,4,5-triamine* C7H12N5 ~166.2 (estimated) N2-dimethyl, 2,4,5-NH2 ~0.5† Pharmaceutical intermediates Likely stable under inert conditions
Pyridine-2,4,5-triamine C5H8N4 124.15 2,4,5-NH2 -0.32 Kinase inhibitors, ligands Hygroscopic
6-Chloropyrimidine-2,4,5-triamine C4H6ClN5 159.58 6-Cl 0.89 Antiviral agents Stable if dry
5-Nitroso-2,4,6-triaminopyrimidine C4H6N6O 168.12 5-NO 0.21 Diuretic impurity standard Light-sensitive

*Estimated properties based on structural analogs.
†Predicted using computational tools (e.g., ChemDraw).

Key Research Findings

  • Synthetic Challenges : Methylation of pyridine triamines requires selective protection/deprotection strategies to avoid over-alkylation. highlights dehydrative cyclization methods using p-TsCl and NMP, which could be adapted for dimethylated derivatives .
  • Biological Activity : Pyridine triamines with electron-donating groups (e.g., -NH2) show enhanced binding to TNF-α receptors, as seen in oxadiazole/thiadiazole-containing analogs .
  • Stability : Dimethylation at N2 may improve lipid solubility and metabolic stability compared to unsubstituted triamines, as observed in related diamine analogs .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of N2,N2-dimethylpyridine-2,4,5-triamine, and how can reaction parameters be optimized?

Answer:
The synthesis of pyridine-triamine derivatives typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or cross-coupling. For example, analogous pyridine-diamine compounds are synthesized using palladium or copper catalysts under inert atmospheres (e.g., nitrogen or argon) with solvents like dimethylformamide (DMF) or toluene. Temperature control (e.g., reflux at 110–130°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylating agents) are critical for maximizing yield . Post-synthesis purification via column chromatography or recrystallization ensures product purity.

Basic: Which analytical techniques are most suitable for confirming the structural integrity of this compound?

Answer:

  • Reverse-phase HPLC : Use a mobile phase of acetonitrile/water with phosphoric acid (or formic acid for MS compatibility). Column selection (e.g., Newcrom R1 with 3 µm particles) enhances resolution for polar amines .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify methyl group positions and amine proton environments.
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in complex reaction environments?

Answer:
Density Functional Theory (DFT) calculations can model:

  • Electron Distribution : Identify nucleophilic/electrophilic sites via frontier molecular orbital analysis (HOMO-LUMO gaps).
  • Reaction Pathways : Simulate intermediates in methylation or cyclization reactions.
  • Solvent Effects : Use polarizable continuum models (PCM) to predict solvation energies.
    Comparative studies with analogous pyridine derivatives (e.g., pyrimidine-triamines) validate computational predictions .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation times).
  • Structure-Activity Relationship (SAR) Studies : Compare activity across derivatives with systematic substitutions (e.g., varying methyl groups or amine positions).
  • Data Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm results. Contradictory data may arise from impurities; validate purity via HPLC and NMR .

Basic: What strategies should be employed to evaluate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to:
    • Temperature extremes (e.g., 40°C, -20°C).
    • Humidity (e.g., 75% RH).
    • Light (ICH Q1B photostability guidelines).
  • Analytical Monitoring : Track degradation via HPLC (e.g., Newcrom R1 column) and quantify impurities. Stabilizers like antioxidants (e.g., BHT) may prevent oxidation .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) in this compound crystals be systematically studied?

Answer:

  • X-ray Diffraction : Resolve crystal packing and quantify bond distances/angles.
  • Hirshfeld Surface Analysis : Map interaction surfaces (e.g., C–H···N hydrogen bonds).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates melting behavior with lattice stability. Comparative data from pyridine-diamine structures suggest dominant π-π interactions in aromatic systems .

Advanced: What experimental designs are recommended to investigate the catalytic potential of this compound in coordination chemistry?

Answer:

  • Metal Complexation Studies : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands.
  • Kinetic Profiling : Measure reaction rates in model catalytic cycles (e.g., oxidation of alcohols).
  • EPR Spectroscopy : Detect paramagnetic intermediates in redox-active systems. Prior work on pyridine-diamine ligands highlights enhanced catalytic activity with electron-donating substituents .

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